molecular formula C11H13N3O3S B15289086 L-Cysteine, N-acetyl-S-(phenylazo)- CAS No. 75365-06-9

L-Cysteine, N-acetyl-S-(phenylazo)-

Cat. No.: B15289086
CAS No.: 75365-06-9
M. Wt: 267.31 g/mol
InChI Key: DDUFPRLGKYQAIO-JTQLQIEISA-N
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Description

N-Acetyl-S-substituted-L-cysteine (NASSC) derivatives are a class of mercapturic acids formed during phase II metabolism of xenobiotics. These compounds are characterized by an acetylated cysteine backbone with a sulfur-linked substituent derived from conjugation with reactive electrophiles. This article focuses on structurally related aryl-modified NASSC derivatives, which are well-documented as biomarkers of environmental and toxicological exposure .

Properties

CAS No.

75365-06-9

Molecular Formula

C11H13N3O3S

Molecular Weight

267.31 g/mol

IUPAC Name

(2R)-2-acetamido-3-phenyldiazenylsulfanylpropanoic acid

InChI

InChI=1S/C11H13N3O3S/c1-8(15)12-10(11(16)17)7-18-14-13-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,15)(H,16,17)/t10-/m0/s1

InChI Key

DDUFPRLGKYQAIO-JTQLQIEISA-N

Isomeric SMILES

CC(=O)N[C@@H](CSN=NC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(=O)NC(CSN=NC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, N-acetyl-S-(phenylazo)- typically involves the acetylation of L-cysteine followed by the introduction of the phenylazo group. The acetylation process can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The phenylazo group can be introduced through a diazotization reaction, where aniline is diazotized using sodium nitrite and hydrochloric acid, followed by coupling with the acetylated cysteine.

Industrial Production Methods

Industrial production of L-Cysteine, N-acetyl-S-(phenylazo)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, N-acetyl-S-(phenylazo)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of aniline derivatives.

    Substitution: The phenylazo group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or zinc in acetic acid are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfoxides.

    Reduction: Aniline derivatives.

    Substitution: Various substituted phenylazo derivatives.

Scientific Research Applications

L-Cysteine, N-acetyl-S-(phenylazo)- is used in a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is used in studies related to protein structure and function, as it can modify cysteine residues in proteins.

    Industry: The compound is used in the production of dyes and pigments due to its azo group.

Mechanism of Action

The mechanism of action of L-Cysteine, N-acetyl-S-(phenylazo)- involves its interaction with various molecular targets. The phenylazo group can undergo reduction to form aniline derivatives, which can interact with biological molecules. The acetyl group can modify cysteine residues in proteins, affecting their structure and function. The compound can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key NASSC derivatives with aryl or alkyl-aryl substituents, their parent compounds, and biological relevance:

Compound Name Substituent Parent VOC/Toxicant CAS Number Key Findings
N-Acetyl-S-(phenyl)-L-cysteine (PMA) Phenyl (-C₆H₅) Benzene Not Provided Urinary biomarker for benzene exposure; linked to cardiovascular risk .
N-Acetyl-S-(4-nitrophenyl)-L-cysteine 4-Nitrophenyl (-C₆H₄NO₂) p-Chloronitrobenzene Not Provided Major urinary metabolite in p-CNB poisoning; dose-proportional excretion .
N-Acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine 2,5-Dihydroxyphenyl (-C₆H₃(OH)₂) Benzene/Hydroquinone Not Provided Identified as a mercapturate of benzene metabolism in rats .
N-Acetyl-S-(2-hydroxy-1/2-phenylethyl)-L-cysteine Hydroxyphenylethyl Styrene 69278-53-1 Regioisomeric metabolites of styrene; used in exposure studies .
N-Acetyl-S-(benzyl)-L-cysteine (BMA) Benzyl (-CH₂C₆H₅) Toluene 14369-42-7 Higher levels in females and individuals with BMI <30 .

Metabolic Pathways and Detection

  • Benzene Derivatives : PMA and dihydroxyphenyl derivatives arise from benzene metabolism via epoxide intermediates, forming conjugates with glutathione (GSH) before acetylation .
  • Styrene Derivatives : Styrene oxide reacts with GSH to form regioisomers (e.g., 2-hydroxy-1-phenylethyl), which are acetylated and excreted .
  • p-Chloronitrobenzene (p-CNB) : Metabolized to 4-nitrophenyl derivatives, with urinary excretion accounting for ~48% of total metabolites in humans .

Analytical Methods

  • LC-MS/MS : Widely used for quantifying NASSC derivatives in urine (e.g., PMA, BMA, DHBMA) with detection limits <1 ng/mL .
  • HPLC with Electrochemical Detection : Applied for identifying dihydroxyphenyl derivatives .

Research Findings and Health Implications

Exposure Biomarkers

  • Tobacco Smoke: NASSC derivatives like DHBMA (from 1,3-butadiene) and 3HPMA (from acrolein) are elevated in smokers, with fold changes >5 compared to non-users .
  • Environmental Toxins : PMA (benzene) and BMA (toluene) correlate with urban air pollution exposure, showing demographic variations (higher in females and older adults) .

Clinical Associations

  • Cardiovascular Risk : Elevated PMA and BMA levels are associated with endothelial dysfunction and hypertension .
  • Lipid Metabolism : In NHANES data, NASSC metabolites (e.g., mandelic acid, 3HPMA) positively correlate with triglycerides (TG) and LDL cholesterol, suggesting metabolic disruption .

Pharmacokinetics

  • p-CNB Poisoning : N-Acetyl-S-(4-nitrophenyl)-L-cysteine exhibits linear excretion kinetics, making it a reliable biomarker for monitoring occupational exposure .

Data Tables

Table 1: Urinary Excretion Rates of Select NASSC Derivatives

Compound Parent Compound Excretion Rate (Mean) Study Population
N-Acetyl-S-(4-nitrophenyl)-L-cysteine p-CNB 48.0% of total metabolites Humans (acute poisoning)
DHBMA 1,3-Butadiene Fold change >5 Opium/tobacco users
PMA Benzene 7.01 mg/dL (TC increase) NHANES adults

Table 2: Demographic Variations in NASSC Levels

Compound Higher Levels in Associated Health Outcome
BMA Females, BMI <30 Toluene exposure; lipid dysregulation
DHBMA Age >55 1,3-Butadiene exposure; oxidative stress

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